Cas no 133-21-1 (3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol)

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol structure
133-21-1 structure
Product Name:3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
CAS No:133-21-1
MF:C10H14O
MW:150.217563152313
CID:172621
PubChem ID:94137
Update Time:2025-04-19

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol Chemical and Physical Properties

Names and Identifiers

    • 4,7-Methano-1H-inden-5-ol,3a,4,5,6,7,7a-hexahydro-
    • (3R,3aS,6aS)-3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
    • 3A,4,5,6,7,7A-HEXAHYDRO-4,7-METHANO-1H-INDEN-5-OL
    • 4,7-Methanoinden-5-ol, 3a,4,5,6,7,7a-hexahydro-
    • 3a,4,5,6,7,7a-hexahydro-1H-4,7-methanoinden-5-ol
    • 4,7-Methanoinden-5-ol, 3a,4,5,6,7,7a-hexahydro-, exo- (8CI)
    • Cydecanol
    • Dicyclopentadiene alcohol
    • NSC 22463
    • 5-Hydroxy-3a,4,5,6,7,7a-hexahydro-4,7-methanoindene
    • 3a,4,5,6,7,7a-Hexahydro-exo-4,7-methanoinden-5-ol
    • 4,7-Methano-1H-inden-5-ol, 3a,4,5,6,7,7a-hexahydro-
    • tricyclo[5.2.1.02,6]dec-4-en-8-ol
    • LDUKQFUHJZHLRC-UHFFFAOYSA-N
    • NSC22463
    • 4, 3a,4,5,6,7,7a-hexahydro-, exo-
    • 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-indenol
    • 4
    • EINECS 205-099-6
    • tricyclo[5.2.1.0?,?]dec-4-en-8-ol
    • 8-HYDROXYTRICYCLO(5.2.1.02,6)-4-DECENE
    • CS-W000217
    • exo-dihydrodicyclopentadiene
    • DTXSID60865339
    • AKOS024332276
    • NS00042001
    • NSC-22463
    • 133-21-1
    • SCHEMBL821102
    • CS-M0213
    • 4,7-Methanoinden-5-ol, 3a,4,5,6,7,7a-hexahydro-, exo-
    • 37275-49-3
    • DS-014654
    • 8(9)-Hydroxy-tricyclo[5.2.1.0(2,6)]dec-3-ene
    • (1R,2R,6R,7R)-tricyclo[5.2.1.0(2),]dec-4-en-8-ol
    • DB-069514
    • 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol
    • Inchi: 1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2
    • InChI Key: LDUKQFUHJZHLRC-UHFFFAOYSA-N
    • SMILES: OC1CC2CC1C1C=CCC21

Computed Properties

  • Exact Mass: 150.10452
  • Monoisotopic Mass: 150.104
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 209
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 5
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 20.2

Experimental Properties

  • Density: 1.157±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 97-98 ºC
  • Boiling Point: 116-118 ºC (10 Torr)
  • Flash Point: 90.2±13.7 ºC,
  • Refractive Index: 1.5065 (589.3 nm 20 ºC)
  • Solubility: Slightly soluble (12 g/l) (25 º C),
  • PSA: 20.23
  • LogP: 1.57940

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-ol Pricemore >>

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